molecular formula C7H7FN2O B1334538 3-Fluorobenzamidoxime CAS No. 54872-79-6

3-Fluorobenzamidoxime

Cat. No. B1334538
CAS RN: 54872-79-6
M. Wt: 154.14 g/mol
InChI Key: WPJZGPLKRBIDGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest in several of the provided papers. For instance, asymmetric synthesis of 3'-fluorothalidomide was achieved using enantiodivergent electrophilic fluorination with cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) . This method could potentially be adapted for the synthesis of 3-Fluorobenzamidoxime by choosing appropriate precursors and reaction conditions. Another relevant synthesis is that of 3-fluoroaspartic acid, which involved the reaction of dibenzyl difluoromaleate with dibenzylamine, followed by reduction and hydrogenolysis steps . This approach highlights the use of fluorinated intermediates and reductive steps that could be applicable in the synthesis of 3-Fluorobenzamidoxime.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity and physical properties. The papers do not directly discuss the molecular structure of 3-Fluorobenzamidoxime, but they do provide insights into the structure-activity relationships of similar compounds. For example, coumarin-3-carboxamide derivatives with fluorine substitutions showed potential anticancer activity, and molecular docking studies indicated the importance of the benzamide functionality . This suggests that the presence of a fluorine atom can significantly impact the biological activity of benzamide derivatives, which could be relevant for 3-Fluorobenzamidoxime.

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds is influenced by the presence of the fluorine atom, which can affect the electron distribution and reactivity of the molecule. The synthesis of 3'-fluoro-2',3'-dideoxy-2',3'-didehydro-4'-ethynyl-D- and -L-furanosyl nucleosides involved a Grignard reaction, which is a common method for forming carbon-carbon bonds in the presence of fluorine . This type of reaction could potentially be used in the synthesis or modification of 3-Fluorobenzamidoxime.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties due to the high electronegativity and small size of the fluorine atom. While the papers do not provide specific data on the physical and chemical properties of 3-Fluorobenzamidoxime, they do mention properties of related compounds. For instance, the synthesis of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide showed good pharmacokinetic properties in rats, which could be indicative of the favorable properties that fluorinated benzamides might possess .

Scientific Research Applications

  • Cancer Cell Inhibition : A study by Phutdhawong et al. (2021) found that coumarin-3-carboxamide derivatives, which include fluorobenzamide compounds, exhibited potential in inhibiting the growth of cancer cells. Specifically, certain fluorobenzamide derivatives showed notable potency against HepG2 and HeLa cancer cell lines. This suggests a potential application of 3-Fluorobenzamidoxime in cancer research and treatment (Phutdhawong et al., 2021).

  • Antiviral Activity : Kong et al. (1992) reported on a compound, 3'-Fluoro-3'-deoxythymidine (FLT), that showed anti-human immunodeficiency virus (HIV-1) potency, slightly better than or equal to AZT, a standard antiviral drug. This study indicates the potential application of fluorinated compounds in antiviral drug development (Kong et al., 1992).

  • NK1/NK2 Antagonism in Pharmacotherapy : A patent-based study by Norman (2008) on a crystalline form of a fluorophenyl butyl benzamide compound, a NK1/NK2 antagonist, suggests its application in treating a range of disorders including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

  • Radiosensitization in Cancer Therapy : Brix et al. (2005) studied a fluorinated 3-ABA derivative as a radiosensitizer, inhibiting the repair of DNA strand breaks. This suggests the potential use of fluorinated benzamides in enhancing the effectiveness of radiation therapy in cancer treatment (Brix et al., 2005).

  • Chemotherapy Efficacy in Colorectal Cancer : A study by Van Cutsem et al. (2015) on fluorouracil, a fluorinated compound, showed significant improvement in overall survival and progression-free survival in colorectal cancer treatment, highlighting the role of fluorinated compounds in chemotherapy (Van Cutsem et al., 2015).

Safety And Hazards

The safety information for 3-Fluorobenzamidoxime indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and other exposed skin thoroughly after handling .

properties

IUPAC Name

3-fluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJZGPLKRBIDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzamidoxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MD Bjorklund, MD Coburn - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
The syntheses of 3,5‐bis(3,3‐dinitrobutyl)‐1,2,4‐oxadiazole and a series of 3‐aryl‐5‐(3,3‐dinitrobutyl)‐1,2,4‐oxadiazoles were accomplished by treating 4,4‐dinitropentanoyl chloride …
Number of citations: 18 onlinelibrary.wiley.com
MQ Alshaima'a, BD Spitznagel, Y Du… - Bioorganic & Medicinal …, 2023 - Elsevier
Malignant migrating partial seizure of infancy (MMPSI) is a devastating and pharmacoresistant form of infantile epilepsy. MMPSI has been linked to multiple gain-of-function (GOF) …
Number of citations: 3 www.sciencedirect.com

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